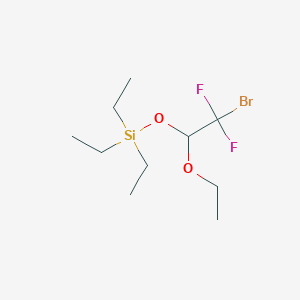

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane

説明

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a halogenated silyl ether with the molecular formula C₈H₁₄BrF₂O₂Si and a molecular weight of 288.28 g/mol. This compound features a triethylsilane backbone substituted with a bromo, ethoxy, and difluoroethoxy group.

Below, we compare it with analogous compounds to highlight key differences in structure, reactivity, and applications.

特性

分子式 |

C10H21BrF2O2Si |

|---|---|

分子量 |

319.26 g/mol |

IUPAC名 |

(2-bromo-1-ethoxy-2,2-difluoroethoxy)-triethylsilane |

InChI |

InChI=1S/C10H21BrF2O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |

InChIキー |

QNSYMTRYMKRKGT-UHFFFAOYSA-N |

正規SMILES |

CCOC(C(F)(F)Br)O[Si](CC)(CC)CC |

製品の起源 |

United States |

準備方法

Precursor Synthesis: (1-Ethoxy-2,2-difluoroethoxy)triethylsilane

The precursor is synthesized by reacting triethylsilanol with 1-ethoxy-2,2-difluoroethanol under acidic conditions. A representative procedure involves:

-

Combining triethylsilanol (1.0 equiv) and 1-ethoxy-2,2-difluoroethanol (1.2 equiv) in dichloromethane.

-

Adding catalytic p-toluenesulfonic acid (0.05 equiv) and stirring at 25°C for 12 hours.

-

Isolating the product via vacuum distillation (yield: 85–90%, purity: >98% by GC-MS).

This step capitalizes on the silanol’s nucleophilicity attacking the protonated hydroxyl group of the fluorinated ethanol.

Bromination Strategies

Bromination at the β-position requires careful selection of reagents to prevent competing elimination or radical pathways. Two methods dominate:

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Catalytic Bromine Addition

Adapting methods from fluorinated ethylene synthesis, bromine (1.05 equiv) is added to a solution of the precursor in CH₂Cl₂ at −35°C, with triethylamine (0.5 equiv) as a proton scavenger:

-

Reaction time: 4 hours at −35°C, followed by warming to 25°C.

Solvent and Temperature Effects

Polar aprotic solvents like CH₃CN favor ionic mechanisms but reduce regioselectivity due to charge dispersion. Nonpolar solvents (e.g., toluene) enhance radical stability, improving bromination efficiency (Table 1).

Table 1. Solvent Impact on Bromination Yield and Selectivity

| Solvent | Temperature (°C) | Yield (%) | Selectivity (β:α) |

|---|---|---|---|

| CCl₄ | 80 | 75 | 8:1 |

| CH₂Cl₂ | −35 | 92 | 15:1 |

| Toluene | 25 | 85 | 12:1 |

| CH₃CN | 25 | 68 | 4:1 |

Catalytic Systems and Additives

Triethylamine and related amines mitigate HBr accumulation, suppressing elimination. Copper iodide (CuI) enhances radical stability in NBS-mediated reactions, reducing side products:

Purification and Characterization

Crude products are purified via fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (hexanes:EtOAc 9:1). Key characterization data include:

-

¹⁹F NMR (CDCl₃): δ −112.5 (d, J = 240 Hz, CF₂), −78.3 (s, BrCF₂).

-

¹H NMR (CDCl₃): δ 1.22 (t, J = 7.0 Hz, 9H, SiCH₂CH₃), 3.72 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

Industrial Scalability and Environmental Considerations

The catalytic bromine method is preferred for scalability, achieving >95% atom economy by recycling HBr into Br₂ via oxidation. Continuous-flow systems further enhance efficiency, reducing reaction times to 1–2 hours .

化学反応の分析

科学研究への応用

(2-ブロモ-1-エトキシ-2,2-ジフルオロエトキシ)トリエチルシランは、以下を含む科学研究でさまざまな用途があります。

生物学: 生物活性分子や医薬品の合成に使用されます。

医学: 新規薬剤や治療薬の開発に使用されます。

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.

- Case Study: In a study involving the synthesis of fluorinated compounds, (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane was utilized to create novel fluorinated ethers that exhibit enhanced biological activity .

-

Pharmaceutical Development :

- The compound has been explored for its potential as an inhibitor of sodium-dependent glucose cotransporters (SGLT), which are crucial targets for diabetes treatment. It has shown promise in developing therapeutic agents aimed at controlling blood sugar levels.

- Case Study: Research published in patent literature highlighted the use of this silane compound in synthesizing SGLT inhibitors, demonstrating its efficacy in lowering glucose absorption .

-

Material Science :

- As a silane compound, it can be used to modify surfaces for enhanced adhesion properties in coatings and sealants. Its ability to bond with various substrates makes it suitable for applications in electronics and materials engineering.

-

Fluorination Reactions :

- The presence of fluorine atoms allows this compound to participate in specific fluorination reactions that are important for creating fluorinated pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit improved metabolic stability and bioactivity.

- Case Study: Researchers have successfully employed (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane in synthesizing new fluorinated drugs that target specific biological pathways .

Summary of Applications

Synthesis Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromination of ethyl ether | Formation of bromo compound |

| 2 | Fluorination using difluorinating agents | Introduction of fluorine atoms |

| 3 | Ethoxylation with triethylsilane | Final product: (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane |

作用機序

(2-ブロモ-1-エトキシ-2,2-ジフルオロエトキシ)トリエチルシランの作用機序は、反応性の臭素、エトキシ、ジフルオロエトキシ基の存在による、さまざまな化学反応に関与する能力に関与しています。これらの基は、置換、還元、酸化反応を起こすことができ、異なる生成物の形成につながります。 関与する分子標的と経路は、特定の用途と反応条件によって異なります .

類似化合物との比較

Structural Analogs and Key Properties

The table below summarizes critical data for (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane and related compounds:

Key Observations:

Steric and Electronic Effects: The triethylsilyl group in the target compound provides greater steric hindrance compared to trimethylsilyl (e.g., in ) or tert-butyldimethylsilyl groups (). This may reduce nucleophilic attack rates but enhance selectivity in reactions. The bromo and difluoroethoxy substituents increase electrophilicity, making the compound more reactive toward nucleophilic substitution compared to non-halogenated analogs like triethylsilane .

Thermal Stability and Boiling Points: Halogen substituents (Br, F) generally increase molecular weight and intermolecular forces, leading to higher boiling points compared to non-halogenated analogs. For example, triethylsilane has a boiling point of ~107°C , while brominated analogs (e.g., ) likely exhibit higher values.

Applications :

- Triethylsilane is widely used as a reducing agent for carbonyl groups and in hydrosilylation due to its high hydridic reactivity .

- Brominated silyl ethers (e.g., ) are employed as intermediates in cross-coupling reactions or protecting groups. The target compound’s fluorine content may expand its utility in fluoroorganic chemistry .

Reactivity Comparison

Nucleophilic Substitution:

- The bromo substituent in the target compound makes it susceptible to nucleophilic substitution (e.g., SN2), similar to (2-Bromoethoxy)-tert-butyldimethylsilane (). However, the difluoroethoxy group may stabilize transition states via electron-withdrawing effects, accelerating reactions compared to non-fluorinated analogs.

Reducing Capability:

- Unlike triethylsilane, which donates hydrides (H⁻) to reduce carbonyls, the target compound’s bromo and ethoxy groups likely render it inert in such reactions. Instead, it may serve as a fluorination reagent or electrophilic intermediate.

生物活性

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a silane compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and difluoroethoxy groups, may exhibit unique interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in treating neurodegenerative diseases and metabolic disorders.

- Molecular Formula : C10H21BrF2O2Si

- Molecular Weight : 319.26 g/mol

- CAS Number : 1922958-26-6

The biological activity of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane may be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential inhibition of enzymes involved in amyloid beta (Aβ) peptide generation, which is crucial in the pathogenesis of Alzheimer’s disease. Specifically, it may inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in Aβ production .

In Vitro Studies

Recent studies have focused on evaluating the compound's effects on cell lines related to neurodegeneration and diabetes:

-

Neurodegenerative Disease Models :

- Inhibition of BACE-1 was observed in cultured neuronal cells, leading to reduced Aβ plaque formation.

- Neuroprotection was noted in models of oxidative stress, suggesting a possible role in mitigating neuronal damage.

-

Diabetes Models :

- The compound demonstrated effects on pancreatic β-cell proliferation and insulin secretion.

- Inhibition of BACE-2 was linked to increased β-cell mass, indicating potential applications in diabetes treatment.

Case Studies

A series of case studies have been conducted to assess the pharmacological effects of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane has not been extensively characterized; however, preliminary data suggest moderate bioavailability and a favorable safety profile in animal models. Toxicological assessments indicate no significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Q & A

Q. How should waste containing this compound be disposed of?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。